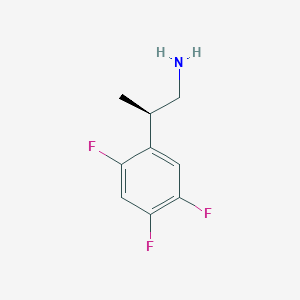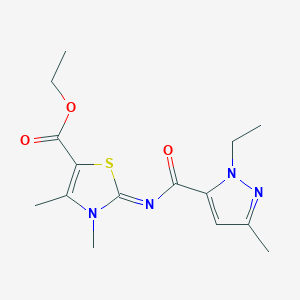![molecular formula C19H21N3O3S B2846645 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1252924-96-1](/img/structure/B2846645.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which imbues them with unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process. The initial step generally includes the formation of the thienopyrimidine core structure through cyclization reactions. Subsequent modifications introduce the butyl group and the acetamide functionality.
A common synthetic route might involve the following:
Formation of the Thienopyrimidine Core: : Starting with a thiophene derivative and a suitable diaminopyrimidine, a cyclization reaction is conducted under acidic or basic conditions to form the thienopyrimidine structure.
Introduction of the Butyl Group:
Acetamide Formation: : The final step typically involves the acylation of an amine group with 2-methylphenylacetic acid chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production may employ more robust and scalable methods, often using automated synthesis machinery and optimizing reaction conditions to ensure high yields and purity. Solvent choice, reaction temperature, and catalysts can be adjusted to maximize efficiency.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : The thienopyrimidine ring can be oxidized under strong oxidative conditions, altering its electronic properties.
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohol functionalities.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, which can modify the compound's substituents without altering the core structure.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents such as halogens or nitrating agents can be used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Introduction of various functional groups (e.g., halides, nitro groups).
科学研究应用
Chemistry
Catalysis: : The compound's unique structure allows it to act as a ligand in coordination complexes, which can be used in catalytic processes.
Biology
Enzyme Inhibition: : It has potential as an enzyme inhibitor, particularly in pathways involving thienopyrimidine-sensitive enzymes.
Medicine
Drug Development: : Its structure is being explored for therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: : Its incorporation into polymers and other materials can impart unique electronic properties useful in semiconductor technology.
作用机制
The compound interacts with biological targets primarily through binding to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The thienopyrimidine core facilitates strong interactions with nucleic acid bases and proteins, influencing various biochemical pathways. For example, it might inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis.
相似化合物的比较
Similar Compounds
2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
What sets 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which affects its chemical reactivity and biological activity. The butyl group and the 2-methylphenylacetamide substitution confer unique lipophilic and steric properties, enhancing its binding affinity and specificity for particular biological targets compared to similar compounds.
属性
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-4-10-21-18(24)17-15(9-11-26-17)22(19(21)25)12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMYKQJYSTZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B2846565.png)




![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)

![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)

![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)



